molecular formula C4H6ClF2N3 B2607444 1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride CAS No. 919785-20-9

1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2607444
CAS No.: 919785-20-9
M. Wt: 169.56
InChI Key: IAULRJDQFDBESD-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride (CAS 919785-20-9) is a chemical compound with the molecular formula C4H6ClF2N3 and a molecular weight of 169.56 . As a pyrazole derivative, this amine hydrochloride salt is a valuable building block in organic synthesis and medicinal chemistry research. The presence of the difluoromethyl group and the amine functionality makes it a versatile intermediate for the construction of more complex molecules, particularly in the development of potential pharmacologically active compounds . Researchers can utilize this compound in various synthetic transformations, including coupling reactions and heterocycle formation. This product is supplied as a solid and should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with care; safety data indicates it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and follow all appropriate safety protocols.

Properties

IUPAC Name

1-(difluoromethyl)pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3.ClH/c5-4(6)9-2-1-3(7)8-9;/h1-2,4H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAULRJDQFDBESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919785-20-9
Record name 1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride
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Preparation Methods

The synthesis of 1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of pyrazole with difluoromethylating agents under controlled conditions. Industrial production methods often employ metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that derivatives of 1H-pyrazole compounds exhibit potent anticancer properties. For instance, certain pyrazole derivatives have been identified as inhibitors of key enzymes involved in cancer cell proliferation. The difluoromethyl group enhances the lipophilicity and bioactivity of these compounds, making them promising candidates for further development as anticancer agents .

Protein Kinase Inhibition
A notable application of pyrazole derivatives, including 1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride, is their role as selective inhibitors of protein kinases. For example, compounds derived from this structure have been investigated for their ability to inhibit the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), which plays a crucial role in cellular stress responses and cancer progression .

Agrochemical Applications

Pesticidal Properties
The compound has been explored for its potential use in agrochemicals, specifically as a precursor in the synthesis of novel pesticides. The difluoromethyl group is known to enhance the biological activity of pesticide formulations. Research indicates that pyrazole-based pesticides demonstrate effective control over various pests and pathogens, making them valuable in agricultural applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on this compound reveal that modifications to the pyrazole ring and substituents significantly impact biological activity. For example:

  • Substituent Effects: Variations in substituents on the pyrazole ring can lead to enhanced potency against specific targets.
  • Lipophilicity: The presence of fluorine atoms increases lipophilicity, which is often correlated with improved membrane permeability and bioavailability.

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Case Study 1: A study published in Molecules demonstrated that a series of difluoromethylated pyrazole derivatives exhibited superior antifungal activity against phytopathogenic fungi compared to traditional fungicides .
  • Case Study 2: Research highlighted in ACS Medicinal Chemistry Letters reported on novel pyrazole derivatives that effectively inhibited PERK, showcasing their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The pathways involved in its action include inhibition of key enzymes in microbial metabolic pathways, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazol-3-amine Hydrochlorides

The following table compares 1-(difluoromethyl)-1H-pyrazol-3-amine hydrochloride with analogs differing in substituents or backbone structure:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
1-(Difluoromethyl)-1H-pyrazol-3-amine HCl 1-CF₂H, 3-NH₂ C₄H₆ClF₂N₃ 169.56 919785-20-9 Balanced lipophilicity; lab-scale drug design
5-(Trifluoromethyl)-1H-pyrazol-3-amine HCl 5-CF₃, 3-NH₂ C₄H₄ClF₃N₃ 182.55 Not specified Enhanced metabolic resistance; agrochemicals
1-(3-Trifluoromethylphenyl)pyrazol-3-amine HCl 1-(3-CF₃-C₆H₄), 3-NH₂ C₁₀H₉ClF₃N₃ 263.65 Not specified Aromatic bulk; CNS-targeting drug candidates
1-(Adamantan-1-yl)-1H-pyrazol-3-amine 1-Adamantyl, 3-NH₂ C₁₃H₂₀N₃ 218.32 Not specified High lipophilicity; antimicrobial studies
1-(2,5-Dimethylphenyl)-1H-pyrazol-3-amine HCl 1-(2,5-Me₂-C₆H₃), 3-NH₂ C₈H₁₅Cl₂N₃ 223.71 Not specified Steric hindrance; enzyme inhibition assays

Key Structural and Functional Differences

Fluorinated Substituents
  • Difluoromethyl (-CF₂H) : Offers moderate electronegativity and lipophilicity, balancing solubility and membrane permeability .
  • Trifluoromethyl (-CF₃) : Higher lipophilicity and metabolic stability but may reduce aqueous solubility .
Aromatic vs. Aliphatic Substituents
  • Adamantyl Group : Bulky aliphatic substituent (e.g., in 1-(adamantan-1-yl)-1H-pyrazol-3-amine) increases lipophilicity and membrane penetration, advantageous for antimicrobial agents .
  • Aromatic Rings (e.g., 3-trifluoromethylphenyl) : Enhance π-π stacking with protein targets, useful in CNS drug design .
Positional Isomerism
  • 3-Amine vs.

Fluorine’s Role in Bioactivity

  • Enhanced Bioavailability : Fluorine’s electron-withdrawing effect reduces amine basicity, improving oral absorption .
  • Metabolic Stability: Difluoromethyl derivatives exhibit slower oxidative degradation compared to non-fluorinated analogs .

Comparative Efficacy in Therapeutic Studies

  • Antimicrobial Activity : Adamantyl-substituted pyrazol-3-amine derivatives show superior efficacy against Gram-positive bacteria due to increased membrane penetration .
  • Enzyme Inhibition : Aromatic analogs (e.g., 1-(3-trifluoromethylphenyl)-1H-pyrazol-3-amine HCl) demonstrate strong inhibition of kinases and proteases .

Biological Activity

1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride, a compound characterized by its difluoromethyl group and pyrazole structure, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 919785-20-9
  • Molecular Weight : 153.18 g/mol
  • Chemical Structure : The compound features a pyrazole ring with a difluoromethyl substituent at the first position and an amino group at the third position.

Antimicrobial Properties

Recent studies have indicated that compounds with pyrazole structures, including this compound, exhibit significant antimicrobial activity. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. A study demonstrated that a similar pyrazole derivative displayed moderate to excellent antifungal activity against several phytopathogenic fungi, suggesting that this compound may possess comparable properties .

Anticancer Activity

The compound's potential in oncology has been explored through its interaction with specific molecular targets involved in cancer progression. Research into related pyrazole compounds has revealed that modifications to the core structure can enhance potency against cancer cell lines. For instance, lead optimization studies have identified pyrazole sulfonamide derivatives with significant inhibitory effects on cancer-related enzymes, which may parallel the activity of this compound .

The biological activity of this compound is thought to involve its interaction with various enzymes and receptors:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit specific enzymes related to disease processes, such as N-myristoyltransferase (NMT) in Trypanosoma brucei, a target for treating African sleeping sickness. Similar mechanisms may apply to the difluoromethylated variant .
  • Receptor Binding : The compound may also bind to receptors involved in signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.

Table 1: Summary of Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeIC50/EC50 ValuesReference
DDD85646AnticancerIC50 = 0.002 μM
Pyrazole Derivative AAntifungalEC50 = 0.064 μM
Pyrazole Sulfonamide BAntimicrobialIC50 = 72.4 μM

Q & A

Q. How does this compound compare to 1-(4-Chlorophenyl)-1H-pyrazol-3-amine in terms of synthetic complexity and bioactivity?

  • Methodological Answer :
  • Synthesis : The difluoromethyl group requires fluorinating agents (e.g., DAST), increasing cost and handling complexity vs. chlorophenyl derivatives .
  • Bioactivity : -CF₂H may enhance metabolic stability compared to -Cl, as seen in cytochrome P450 inhibition assays .

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